molecular formula C12H9N5O B12894733 3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide CAS No. 62052-33-9

3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide

Cat. No.: B12894733
CAS No.: 62052-33-9
M. Wt: 239.23 g/mol
InChI Key: LXLOFOZTYIFCHV-UHFFFAOYSA-N
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Description

3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, which is further attached to a benzamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide typically involves the reaction of 1H-1,2,3-triazolo[4,5-b]pyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzoyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazolopyridine ring.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazolopyridine ring is known to interact with nucleophilic sites in proteins, potentially inhibiting their function or altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide is unique due to the presence of both the triazolopyridine and benzamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

62052-33-9

Molecular Formula

C12H9N5O

Molecular Weight

239.23 g/mol

IUPAC Name

3-(triazolo[4,5-b]pyridin-3-yl)benzamide

InChI

InChI=1S/C12H9N5O/c13-11(18)8-3-1-4-9(7-8)17-12-10(15-16-17)5-2-6-14-12/h1-7H,(H2,13,18)

InChI Key

LXLOFOZTYIFCHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C3=C(C=CC=N3)N=N2)C(=O)N

Origin of Product

United States

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